molecular formula C12H12FNO B11893281 2-Ethyl-6-fluoro-3-methylquinolin-4(1H)-one

2-Ethyl-6-fluoro-3-methylquinolin-4(1H)-one

Cat. No.: B11893281
M. Wt: 205.23 g/mol
InChI Key: BGSLIJUPBSKQIP-UHFFFAOYSA-N
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Description

2-Ethyl-6-fluoro-3-methylquinolin-4(1H)-one is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives typically involves the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. For 2-Ethyl-6-fluoro-3-methylquinolin-4(1H)-one, a possible synthetic route could involve the cyclization of an appropriate aniline derivative with a β-ketoester under acidic conditions.

Industrial Production Methods

Industrial production methods for quinoline derivatives often involve large-scale batch reactions using similar synthetic routes as mentioned above. Optimization of reaction conditions such as temperature, solvent, and catalysts is crucial for high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Quinoline derivatives can undergo oxidation to form quinoline N-oxides.

    Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the 2- and 4-positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinolines.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

Quinoline derivatives are used as building blocks in organic synthesis and as ligands in coordination chemistry.

Biology

They exhibit a range of biological activities including antimicrobial, antiviral, and anticancer properties.

Medicine

Quinoline derivatives are found in several pharmaceuticals, such as antimalarial drugs (e.g., chloroquine) and antipsychotic agents.

Industry

They are used in the production of dyes, agrochemicals, and as intermediates in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of quinoline derivatives varies depending on their specific structure and application. For instance, antimalarial quinolines interfere with the parasite’s ability to detoxify heme, while anticancer quinolines may intercalate into DNA and inhibit topoisomerase enzymes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of quinoline derivatives.

    Isoquinoline: A structural isomer with similar properties.

    Quinoxaline: Another nitrogen-containing heterocycle with diverse biological activities.

Uniqueness

2-Ethyl-6-fluoro-3-methylquinolin-4(1H)-one may exhibit unique properties due to the presence of the ethyl, fluoro, and methyl substituents, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C12H12FNO

Molecular Weight

205.23 g/mol

IUPAC Name

2-ethyl-6-fluoro-3-methyl-1H-quinolin-4-one

InChI

InChI=1S/C12H12FNO/c1-3-10-7(2)12(15)9-6-8(13)4-5-11(9)14-10/h4-6H,3H2,1-2H3,(H,14,15)

InChI Key

BGSLIJUPBSKQIP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=O)C2=C(N1)C=CC(=C2)F)C

Origin of Product

United States

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